Cas no 2679802-28-7 ((2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)

(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- (2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid
- EN300-28280222
- 2679802-28-7
-
- インチ: 1S/C8H10F3NO3S/c1-16-4-2-5(6(13)14)12(3-4)7(15)8(9,10)11/h4-5H,2-3H2,1H3,(H,13,14)/t4-,5+/m1/s1
- InChIKey: UHYQQRZUPAFLNW-UHNVWZDZSA-N
- SMILES: S(C)[C@H]1CN(C(C(F)(F)F)=O)[C@H](C(=O)O)C1
計算された属性
- 精确分子量: 257.03334884g/mol
- 同位素质量: 257.03334884g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 82.9Ų
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280222-0.25g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 0.25g |
$1315.0 | 2025-03-19 | |
Enamine | EN300-28280222-0.1g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 0.1g |
$1257.0 | 2025-03-19 | |
Enamine | EN300-28280222-0.5g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 0.5g |
$1372.0 | 2025-03-19 | |
Enamine | EN300-28280222-10g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 10g |
$6144.0 | 2023-09-09 | ||
Enamine | EN300-28280222-5g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 5g |
$4143.0 | 2023-09-09 | ||
Enamine | EN300-28280222-5.0g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 5.0g |
$4143.0 | 2025-03-19 | |
Enamine | EN300-28280222-0.05g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 0.05g |
$1200.0 | 2025-03-19 | |
Enamine | EN300-28280222-1.0g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 1.0g |
$1429.0 | 2025-03-19 | |
Enamine | EN300-28280222-2.5g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 2.5g |
$2800.0 | 2025-03-19 | |
Enamine | EN300-28280222-10.0g |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid |
2679802-28-7 | 95.0% | 10.0g |
$6144.0 | 2025-03-19 |
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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6. Book reviews
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
(2S,4R)-4-(methylsulfanyl)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acidに関する追加情報
(2S,4R)-4-(Methylsulfanyl)-1-(2,2,2-Trifluoroacetyl)Pyrrolidine-2-Carboxylic Acid: A Comprehensive Overview
(2S,4R)-4-(Methylsulfanyl)-1-(2,2,2-Trifluoroacetyl)Pyrrolidine-2-Carboxylic Acid is a highly specialized organic compound with the CAS number 139860-55-5. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique stereochemistry and functional groups. The molecule features a pyrrolidine ring with specific substituents that confer it with distinct chemical and biological properties. Recent studies have highlighted its potential applications in the fields of pharmacology and materials science.
The structural complexity of this compound arises from its chiral centers and the presence of electron-withdrawing groups such as the trifluoroacetyl moiety. The methylsulfanyl group attached to the pyrrolidine ring adds to its reactivity and stability. This compound has been synthesized through a series of multi-step reactions involving enantioselective catalysis and advanced coupling techniques. Researchers have demonstrated that the stereochemistry of this molecule plays a crucial role in its biological activity.
Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the trifluoroacetyl group significantly influences the electronic distribution within the molecule, making it a promising candidate for various chemical transformations. Furthermore, experimental studies have shown that this compound exhibits remarkable stability under physiological conditions, making it a potential drug candidate for treating various diseases.
In terms of applications, this compound has been explored as a building block in medicinal chemistry for designing bioactive molecules. Its ability to form stable complexes with metal ions has also been investigated for potential use in catalysis and materials science. Recent research has focused on optimizing its synthesis to improve yield and reduce costs, which would facilitate its large-scale production.
The biological activity of (2S,4R)-4-(Methylsulfanyl)-1-(2,2,2-Trifluoroacetyl)Pyrrolidine-2-Carboxylic Acid has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its efficacy as an inhibitor of certain enzymes involved in metabolic pathways. Additionally, its ability to modulate cellular signaling pathways has been reported in recent scientific literature.
Despite its promising properties, further research is required to fully understand its pharmacokinetics and toxicity profile. Collaborative efforts between academic institutions and pharmaceutical companies are ongoing to explore its therapeutic potential in treating conditions such as neurodegenerative diseases and cancer.
In conclusion, (2S,4R)-4-(Methylsulfanyl)-1-(2,2,2-Trifluoroacetyl)Pyrrolidine-2-Carboxylic Acid represents a significant advancement in organic synthesis and drug discovery. Its unique structure and versatile properties make it a valuable compound for both academic research and industrial applications.
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